molecular formula C6H8N2O4 B14382119 Methyl 4-cyano-2-nitrobutanoate CAS No. 90016-21-0

Methyl 4-cyano-2-nitrobutanoate

Cat. No.: B14382119
CAS No.: 90016-21-0
M. Wt: 172.14 g/mol
InChI Key: KYEKCPPDJVUYNI-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-nitrobutanoate is a nitro- and cyano-substituted ester with a molecular formula of C₆H₆N₂O₄. Its structure features a methyl ester group at the carboxylic acid terminus, a nitro group (-NO₂) at the second carbon, and a cyano group (-CN) at the fourth carbon of the butanoate chain. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which influence reactivity in nucleophilic substitution or cycloaddition reactions.

Properties

CAS No.

90016-21-0

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

methyl 4-cyano-2-nitrobutanoate

InChI

InChI=1S/C6H8N2O4/c1-12-6(9)5(8(10)11)3-2-4-7/h5H,2-3H2,1H3

InChI Key

KYEKCPPDJVUYNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-2-nitrobutanoate can be synthesized through various methods. One common approach involves the nitration of methyl 4-cyanobutanoate using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-nitrobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: Methyl 4-amino-2-nitrobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-cyano-2-nitrobutanoic acid.

Scientific Research Applications

Methyl 4-cyano-2-nitrobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyano-2-nitrobutanoate involves its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the cyano group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights methyl esters with diverse functional groups, enabling indirect comparisons based on structural and physicochemical trends. Below is a detailed analysis:

Structural and Functional Group Comparisons

  • Methyl Esters with Terpenoid Backbones (): Compounds like sandaracopimaric acid methyl ester (diterpenoid) and communic acid methyl ester exhibit bulky hydrocarbon frameworks, contrasting with Methyl 4-cyano-2-nitrobutanoate’s linear chain. The latter’s nitro and cyano groups introduce strong electron-withdrawing effects, enhancing polarity and reactivity compared to terpenoid esters, which are more lipophilic and less reactive .
  • Volatile Methyl Esters (): Methyl salicylate, a VOC with a phenolic ester structure, has lower molecular weight and higher volatility than this compound. The nitro and cyano groups in the latter likely reduce volatility due to increased polarity and intermolecular interactions (e.g., dipole-dipole forces), resulting in a higher boiling point .

Physicochemical Properties

While direct data for this compound is unavailable, trends from analogous methyl esters (Table 3 in ) suggest:

Property Typical Methyl Esters (e.g., Biodiesel) This compound (Inferred)
Boiling Point Moderate (150–300°C) Higher (>300°C due to polar groups)
Solubility Low polarity; soluble in organic solvents Reduced solubility in non-polar solvents
Reactivity Ester hydrolysis, transesterification Enhanced electrophilicity (nitro/cyano)
Stability Stable under neutral conditions Potential sensitivity to heat/strong bases

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